
Tenivastatin sodium
Vue d'ensemble
Description
Tenivastatin sodium is a pharmacologically active compound belonging to the class of organic compounds known as medium-chain hydroxy acids and derivatives. It is a potent reversible inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterol synthesis. This compound is primarily used to reduce cholesterol levels and increase low-density lipoprotein receptors on cell membranes of liver and extrahepatic tissues .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tenivastatin sodium is synthesized from its lactone prodrug, simvastatin. The synthesis involves the hydrolysis of simvastatin to produce the active hydroxy acid form, tenivastatin. The reaction conditions typically include an alkaline medium to facilitate the hydrolysis process .
Industrial Production Methods: Industrial production of this compound involves large-scale hydrolysis of simvastatin under controlled conditions to ensure high yield and purity. The process is optimized to maintain the stability of the active hydroxy acid form and to prevent degradation or contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Tenivastatin sodium undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different pharmacological properties.
Substitution: Substitution reactions can introduce different functional groups into the tenivastatin molecule, potentially altering its activity and solubility
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound .
Applications De Recherche Scientifique
Tenivastatin sodium, also known as simvastatin hydroxy acid sodium, is a potent inhibitor of HMG-CoA reductase (HMGCR) . Tenivastatin, the active metabolite of simvastatin, is utilized in scientific research for its cholesterol-lowering properties and its role in various cellular processes .
Scientific Research Applications
Tenivastatin has applications spanning chemistry, biology, medicine, and industry.
Chemistry Tenivastatin serves as a model compound to study the inhibition of HMG-CoA reductase and its effects on cholesterol synthesis.
Biology It is investigated for its role in cellular processes, including lipid metabolism and cell signaling. Studies also suggest that simvastatin can upregulate the AcrAB-TolC efflux pump, leading to collateral toxicity to dietary metabolites .
Medicine Tenivastatin is explored for its potential therapeutic effects in treating hyperlipidemia and preventing cardiovascular diseases.
Industry It is utilized in the development of cholesterol-lowering drugs and formulations.
Effects on Cholesterol and LDL Receptors
Tenivastatin reduces cholesterol synthesis and increases low-density lipoprotein (LDL) receptors on liver cell membranes and extrahepatic tissues . It acts as a reversible inhibitor of HMGCR .
Role as a Metabolite
Tenivastatin is a pharmacologically active metabolite formed from simvastatin in mammalian organisms .
Transporter Protein Interaction
Tenivastatin interacts with organic anion transporting polypeptides (OATP), specifically OATP1B1 and OATP3A1 . OATP1B1, found on hepatocyte membranes, mediates hepatic uptake of statins, while OATP3A1, present in the heart, modulates cardiac tissue exposure to simvastatin acid . These interactions can lead to potential drug-drug interactions affecting clinical outcomes .
Collateral Toxicity
Research indicates that simvastatin can upregulate the AcrAB-TolC efflux pump, which increases cellular toxicity .
Studies
Simvastatin, which metabolizes into Tenivastatin, was tested against male Wistar rats with oxidative damage via oral gavage of 15 and 30 mg/kg dosage .
Simvastatin at 20 µM significantly limited P. distasonis growth when co-incubated with deoxycholic acid . Simvastatin did not lower the MIC of other secondary bile acids, such as hydroxydeoxycholic acid and ursodeoxycholic acid .
Statin Detection
A study confirmed statin and fibrate use from small-volume archived plasma samples . The method is applicable in studies designed for biomarker discovery or diet and lifestyle intervention studies . The following table shows the comparison of recorded medication versus medication statin record :
Ator | Sim | Pra | Lov | Rosu | Flu | Sim/Eze | Statin-Record [+] | Statin-Record [-] | |
---|---|---|---|---|---|---|---|---|---|
Medication Statin Record | 174 | 105 | 33 | 12 | 11 | 3 | 5 | Σ351 | 590 |
Rosuvastatin [+] | 0 | 2 | 0 | 0 | 6 | 0 | 0 | 8 | 15 |
Fluvastatin [+] | 1 | 1 | 0 | 0 | 0 | 2 | 0 | 4 | 2 |
Pitavastatin [+] | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 | 0 |
Σ Statin Detect [+] | Σ157/174 | Σ73/105 | Σ24/33 | Σ10/12 | Σ7/11 | Σ2/3 | Σ3/5 | Σ276/Σ351 | Σ250/590 |
% Statin Detect [+] confirmed | 90.2 | 69.5 | 72.7 | 83.3 | 63.6 | 66.7 | 60.0 |
Mécanisme D'action
Tenivastatin sodium exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which is a key enzyme in the mevalonate pathway of cholesterol synthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol and increases the uptake of low-density lipoprotein by liver cells. This leads to a decrease in plasma cholesterol levels and a reduction in the risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Simvastatin: The lactone prodrug of tenivastatin sodium, which is hydrolyzed to produce the active hydroxy acid form.
Atorvastatin: Another potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A reductase, used to lower cholesterol levels.
Rosuvastatin: A statin with a similar mechanism of action, used to treat hypercholesterolemia
Uniqueness: this compound is unique due to its specific molecular structure, which allows for potent and reversible inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase. Its ability to increase low-density lipoprotein receptors on cell membranes makes it highly effective in reducing cholesterol levels and preventing cardiovascular diseases .
Activité Biologique
Tenivastatin sodium, a potent reversible inhibitor of HMG-CoA reductase (HMGCR), plays a significant role in cholesterol metabolism and cardiovascular health. As a pharmacologically active metabolite of simvastatin, it is primarily utilized in managing dyslipidemia and reducing cardiovascular risk factors. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, cellular effects, and case studies highlighting its therapeutic applications.
Target Enzyme : this compound inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor in the cholesterol synthesis pathway. This inhibition leads to a decrease in cholesterol production and an increase in low-density lipoprotein (LDL) receptors on liver cells, facilitating the clearance of LDL from the bloodstream .
Biochemical Pathways : The primary biochemical pathway affected by tenivastatin is the mevalonate pathway. By blocking this pathway, tenivastatin reduces total cholesterol levels, particularly LDL cholesterol, which is crucial for managing hyperlipidemia .
Pharmacokinetics
This compound is well-absorbed when administered orally, with variable bioavailability depending on individual metabolic differences. It is metabolized primarily by CYP3A4 enzymes into its active form within the body . The pharmacokinetic profile indicates that it has a relatively long half-life, allowing for once-daily dosing in clinical settings.
Cellular Effects
This compound exerts multiple effects on cellular processes:
- Cholesterol Regulation : By inhibiting HMGCR, it significantly lowers intracellular cholesterol levels, which can lead to alterations in cell signaling pathways and gene expression related to lipid metabolism .
- Reactive Oxygen Species (ROS) Reduction : In vitro studies have shown that tenivastatin can reduce ROS generation in human cardiac myocytes (hCMs), suggesting protective effects against oxidative stress .
- Transporter Interactions : It is also a substrate for organic anion transporting polypeptides (OATP1B1 and OATP3A1), which are involved in hepatic uptake and elimination processes .
Case Study 1: Efficacy in Hyperlipidemia
A study involving patients with primary hyperlipidemia demonstrated that this compound effectively reduced total cholesterol and LDL-C levels. Patients receiving tenivastatin showed significant improvements compared to those on placebo after 12 weeks of treatment. The results indicated a reduction in LDL-C by approximately 40% at the highest doses .
Case Study 2: Cardiovascular Outcomes
In a clinical trial assessing cardiovascular outcomes among patients with established coronary heart disease, those treated with tenivastatin exhibited lower rates of major adverse cardiovascular events compared to controls. This underscores its role not only in lipid management but also in cardiovascular risk reduction .
Summary Table of Biological Activity
Biological Activity | Description |
---|---|
Mechanism of Action | Inhibits HMG-CoA reductase; reduces cholesterol synthesis |
Primary Target | HMG-CoA reductase (Ki = 0.2 nM) |
Effects on LDL Cholesterol | Significant reduction observed in clinical studies |
Cellular Impact | Alters cell signaling pathways; reduces ROS generation |
Pharmacokinetics | Well-absorbed; metabolized by CYP3A4; long half-life |
Transporter Interaction | Substrate for OATP1B1 and OATP3A1 |
Propriétés
IUPAC Name |
sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aR)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O6.Na/c1-6-25(4,5)24(30)31-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-18(26)13-19(27)14-22(28)29;/h7-8,11,15-16,18-21,23,26-27H,6,9-10,12-14H2,1-5H3,(H,28,29);/q;+1/p-1/t15-,16-,18+,19+,20-,21-,23-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLWRROYWKHUVKF-OKDJMAGBSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(C)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39NaO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101314-97-0 | |
Record name | Tenivastatin sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101314970 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TENIVASTATIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L6JSY5YGL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.